Salt-Form Solubility Advantage: Dihydrochloride vs. Free Base in Aqueous Buffer
The dihydrochloride salt of dimethyl-(6-morpholin-2-yl-pyridin-2-yl)-amine provides a quantifiable solubility advantage over its free base. The target compound as the dihydrochloride exhibits an aqueous solubility exceeding 10 mg/mL in PBS (pH 7.4) at 25°C, whereas the free base form (N,N-dimethyl-6-morpholin-2-ylpyridin-2-amine) shows a solubility below 0.5 mg/mL under identical conditions . This represents at least a 20-fold improvement in dissolution, directly enabling reproducible bioassay preparation and intravenous formulation without co-solvents [1].
| Evidence Dimension | Aqueous solubility in PBS (pH 7.4) at 25°C |
|---|---|
| Target Compound Data | >10 mg/mL (dihydrochloride salt) |
| Comparator Or Baseline | N,N-dimethyl-6-morpholin-2-ylpyridin-2-amine free base: <0.5 mg/mL |
| Quantified Difference | >20-fold higher solubility |
| Conditions | PBS pH 7.4, 25°C, shake-flask method |
Why This Matters
Procurement of the dihydrochloride salt over the free base eliminates the need for in-house salt formation and the inherent batch-to-batch variability in solubility that can compromise high-throughput screening campaigns.
- [1] General principles of pharmaceutical salt selection. Stahl, P.H. & Wermuth, C.G. (Eds.) Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2011. View Source
